N-Boc-piperidin-4-yl-propanol
Description
N-Boc-piperidin-4-yl-propanol is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a propanol side chain at the 4-position of the piperidine ring. The Boc group enhances stability during synthetic processes, particularly in peptide and pharmaceutical synthesis, by preventing unwanted side reactions at the amine site . The propanol moiety contributes to solubility in polar solvents and may influence interactions in biological systems. This compound is widely utilized as an intermediate in drug discovery, especially for opioid receptor ligands and sigma receptor modulators .
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-5-11(15)10-6-8-14(9-7-10)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3 |
InChI Key |
GDCSPCZJWMQSLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCN(CC1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between N-Boc-piperidin-4-yl-propanol and related piperidine derivatives:
Pharmacological and Physicochemical Properties
- Solubility: this compound’s hydroxyl group increases water solubility compared to non-polar derivatives like 4-IBP or AC 925.
- Receptor Binding: 4-IBP’s iodobenzamide group confers high affinity for sigma-1 receptors, whereas this compound lacks such targeted substituents . AC 927’s phenethyl group mimics endogenous opioid ligands, enhancing μ-opioid receptor interactions .
- Toxicity: Limited toxicological data exist for this compound, though its Boc and propanol groups are generally considered low-risk. In contrast, 4-IBP’s iodine content may pose handling hazards .
Research Findings
- Synthetic Yields: this compound can be synthesized in high yields (>75%) using Boc-protected precursors, outperforming analogs like 1-benzyl-4-phenyliminopiperidine (26–61% yields) .
- Thermal Stability: The Boc group decomposes at ~150°C, releasing CO2 and tert-butanol, whereas benzyl-protected analogs degrade at lower temperatures .
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